4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI)
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Overview
Description
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a fused ring system that includes a pyridine ring and a thiadiazine ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes, including PI3Kδ (phosphoinositide 3-kinase delta) inhibitors.
Pharmacology: The compound exhibits cardiovascular and hypertensive effects, making it a candidate for drug development.
Biological Studies: It acts as an ATP-sensitive potassium channel opener, influencing insulin release and other physiological processes.
Industrial Applications: The compound’s antimicrobial and antiviral properties are explored for potential use in industrial applications.
Mechanism of Action
The mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
1,2,4-Pyridothiadiazine 1,1-dioxide: Exhibits similar cardiovascular effects and acts as a potassium channel opener.
Uniqueness
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural features and the presence of a methyl group at the 4-position, which can influence its reactivity and biological activity. Its ability to selectively inhibit PI3Kδ and open potassium channels distinguishes it from other similar compounds .
Properties
CAS No. |
163137-03-9 |
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Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-methylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-5H,1H3 |
InChI Key |
SZIGFRKCNUVETP-UHFFFAOYSA-N |
SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
Canonical SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
Synonyms |
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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